An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol-d4
An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Estradiol-d4 (17β-Estradiol-d4), a deuterated isotopologue of the natural estrogen, 17β-estradiol. This document is intended to serve as a critical resource for professionals in research and drug development who utilize Estradiol-d4 as an internal standard in quantitative analyses or in metabolic studies.
Core Chemical Properties
Estradiol-d4 is a synthetic, stable isotope-labeled form of estradiol. The deuterium atoms enhance its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from its unlabeled counterpart, without significantly altering its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₈H₂₀D₄O₂ |
| Molecular Weight | 276.41 g/mol |
| CAS Number | 66789-03-5 |
| Appearance | White to off-white or beige solid powder.[1] |
| Purity | Typically ≥98% chemical purity and ≥98% isotopic enrichment (atom % D). |
| Synonyms | 17β-Estradiol-2,4,16,16-d4; (17β)-Estra-1,3,5(10)-triene-3,17-diol-2,4,16,16-d4 |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |
| Primary Application | Used as an internal standard for the quantitative analysis of estradiol and related estrogens in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] |
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity and isotopic enrichment of Estradiol-d4.
| Condition | Recommendation |
| Solid Form | Store as a powder at -20°C for long-term stability, with a shelf life of up to 3 years. |
| In Solvent | For solutions, it is recommended to store at -80°C for up to one year. For shorter periods, storage at -20°C for one month is also acceptable. |
| Shipping | Typically shipped on blue ice or at ambient temperature for short durations. |
| General Handling | Keep in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light and moisture. Avoid contact with strong oxidizing agents. |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed. |
Forced Degradation and Stability-Indicating Studies
The following table summarizes the results from a forced degradation study on estradiol, which can be used as a proxy for Estradiol-d4.[3] The study aimed for a target degradation of 5-20% to identify potential degradation products without completely consuming the parent drug.
| Stress Condition | Reagent/Parameters | Duration | Percent Degradation of Estradiol |
| Acid Hydrolysis | 1N Hydrochloric Acid | 24 hours | Significant Degradation |
| Base Hydrolysis | 1N Potassium Hydroxide | 24 hours | Significant Degradation |
| Oxidation | 0.3% Hydrogen Peroxide | 24 hours | Significant Degradation |
| Thermal Degradation | 90°C | 24 hours | Significant Degradation |
Note: The term "Significant Degradation" was used in the source material without specifying the exact percentage, but it implies that the degradation was within or exceeded the target range for a forced degradation study. These studies confirm that estradiol is susceptible to degradation under acidic, basic, oxidative, and thermal stress.
Degradation and Metabolic Pathways
The degradation of Estradiol-d4 in biological systems is expected to follow the well-established metabolic pathways of endogenous estradiol. The primary site of metabolism is the liver, where the molecule undergoes Phase I and Phase II biotransformations.
Phase I Metabolism: Oxidation
The initial and most significant metabolic pathway for estradiol is oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. This involves hydroxylation at various positions on the steroid nucleus.
Phase II Metabolism: Conjugation
Following oxidation, the hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
Experimental Protocols
Estradiol-d4 is predominantly used in conjunction with mass spectrometry for the quantification of endogenous estradiol. Below are representative experimental protocols for HPLC and GC-MS analysis.
Stability-Indicating HPLC-MS/MS Method
This method is suitable for the quantification of estradiol in a biological matrix, using Estradiol-d4 as an internal standard.
